5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine ringsThe compound’s molecular formula is C8H5ClN2O, and it has a molecular weight of 180.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with an aldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. Additionally, the compound’s aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at the 2-position and the chlorine atom at the 5-position allows for selective functionalization and derivatization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-4H,(H,10,11) |
InChI Key |
XDGGFGXOSXGSIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)C=O |
Origin of Product |
United States |
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